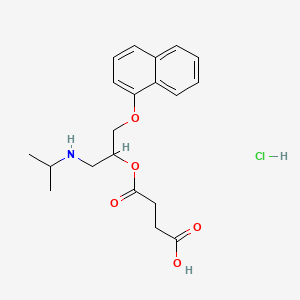

Propranolol hemisuccinate hydrochloride

Beschreibung

BenchChem offers high-quality Propranolol hemisuccinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propranolol hemisuccinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

75020-10-9 |

|---|---|

Molekularformel |

C20H26ClNO5 |

Molekulargewicht |

395.9 g/mol |

IUPAC-Name |

4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C20H25NO5.ClH/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18;/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23);1H |

InChI-Schlüssel |

PTLKAZZGYNERQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O.Cl |

Herkunft des Produkts |

United States |

Molecular Pharmacology and Receptor Interaction Studies of Propranolol and Its Derivatives

Ligand-Receptor Binding Dynamics

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, demonstrates complex ligand-receptor binding dynamics, interacting with multiple receptor subtypes to elicit its therapeutic effects. Its action is primarily characterized by competitive antagonism at adrenergic receptors, but it also exhibits interactions with serotonin (B10506) receptors. drugbank.comnih.gov

Propranolol acts as a competitive antagonist at both beta-1 (β1) and beta-2 (β2) adrenergic receptors. cvpharmacology.com By binding to these receptors, it prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade inhibits the normal sympathetic effects mediated through these receptors. cvpharmacology.com The S(-)-enantiomer of propranolol has a significantly higher binding affinity for beta-adrenergic receptors, being approximately 100 times more potent than the R(+)-enantiomer. drugbank.com

The antagonism of β1-receptors, which are predominantly located in the heart, leads to a reduction in heart rate (chronotropic effect) and contractility (inotropic effect). The blockade of β2-receptors, found in the smooth muscle of blood vessels and bronchi, can result in vasoconstriction and bronchoconstriction. Studies have shown that propranolol antagonizes the effects of agonists like isoproterenol, demonstrating its competitive nature. nih.gov The affinity of propranolol for β1 and β2 receptors has been quantified, with Ki values of 1.8 nM and 0.8 nM, respectively. medchemexpress.com

Binding Affinity of Propranolol for Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Ki Value (nM) |

|---|---|

| Beta-1 (β1) | 1.8 |

| Beta-2 (β2) | 0.8 |

In addition to its well-established effects on adrenergic receptors, propranolol also interacts with serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes. drugbank.com Research has demonstrated that (-)-propranolol can block the inhibitory effects of 5-HT1A selective agonists on the firing of serotonergic dorsal raphe neurons. nih.gov This suggests an antagonistic action at these receptors. However, its antagonism of serotonin (5-HT) itself is relatively weak, indicating that the endogenous neurotransmitter may have additional actions on these neurons not mediated by 5-HT1A receptors. nih.gov The interaction with central 5-HT receptors may contribute to some of propranolol's centrally mediated effects. nih.gov

Post-receptor Signaling Pathway Modulation

The therapeutic effects of propranolol extend beyond simple receptor blockade, involving the modulation of various post-receptor signaling pathways. These downstream effects contribute to its efficacy in a range of conditions by influencing processes such as angiogenesis, apoptosis, and the renin-angiotensin-aldosterone system. drugbank.com

Propranolol has been shown to inhibit angiogenesis by down-regulating the expression of key angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.govnih.gov Studies on hemangioma-derived stem cells have revealed that propranolol can suppress the expression of both VEGF and bFGF. nih.gov This inhibitory effect on angiogenic factors is a proposed mechanism for its effectiveness in treating infantile hemangiomas. nih.govnih.gov The downregulation of VEGF and bFGF expression can lead to a decrease in the formation of new blood vessels. nih.gov Research has indicated that propranolol treatment leads to a marked decrease in VEGF staining and a less pronounced reduction in bFGF staining in murine models of infantile hemangioma. nih.gov

Effect of Propranolol on Angiogenic Factor Expression

| Angiogenic Factor | Effect of Propranolol |

|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Marked Decrease in Expression |

| basic Fibroblast Growth Factor (bFGF) | Reduction in Expression |

Propranolol can induce apoptosis, or programmed cell death, in endothelial cells. nih.gove-century.us This pro-apoptotic effect has been observed in infantile hemangioma endothelial cells (IHECs) and is concentration-dependent. nih.gove-century.us Morphological analyses have shown that exposure to propranolol results in typical apoptotic changes, including cell shrinkage and the formation of apoptotic bodies. nih.gov Gene expression studies have revealed that propranolol treatment leads to an increase in the expression of pro-apoptotic genes such as caspase-8, cytochrome c, and caspase-3. nih.gov The induction of apoptosis is mediated through the activation of both intrinsic and extrinsic apoptotic pathways. nih.gov This effect on endothelial cells is considered an important mechanism for its therapeutic action in vascular tumors. nih.gove-century.us

Propranolol has a significant impact on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. nih.gov A major component of its antihypertensive action is attributed to its ability to reduce plasma renin activity. nih.gov Propranolol has been shown to reduce renin in patients with various forms of hypertension. nih.gov The antihypertensive effect of propranolol is directly related to the pretreatment renin level and the degree of renin reduction achieved. nih.gov While propranolol consistently depresses plasma renin activity, its effect on aldosterone (B195564) can be more complex. In some studies, despite depressed renin levels, plasma aldosterone responsiveness was increased, suggesting that other factors may be involved in aldosterone regulation. nih.gov

Comparative Pharmacodynamics of Propranolol Derivatives

The pharmacodynamic properties of propranolol can be influenced by its formulation and chemical modifications. A comparison between conventional (short-acting) and long-acting formulations of propranolol reveals differences in their effects on cardiovascular parameters, which are correlated with their pharmacokinetic profiles. nih.gov

In comparative studies, both conventional and long-acting propranolol formulations have been shown to significantly decrease exercise-induced heart rate compared to placebo. nih.gov While conventional propranolol may lead to a greater peak reduction in exercise heart rate, the differences between the two formulations are not always statistically significant, particularly when measurements are taken at trough drug levels for the conventional form. nih.gov The sustained plasma concentrations provided by the long-acting formulation aim to provide a more consistent therapeutic effect over the dosing interval.

The pharmacodynamic response to propranolol is also directly correlated with its plasma concentration. nih.gov This relationship underscores the importance of the pharmacokinetic properties of different formulations in determining their clinical effects.

When comparing propranolol to other beta-blockers with different properties, such as the hydrophilic beta-blocker atenolol, the pharmacodynamic effects on heart rate and blood pressure in various patient populations, including obese individuals, have been found to be of a similar magnitude despite differences in their pharmacokinetic profiles. nih.gov

Furthermore, synthetic derivatives of propranolol have been developed to explore potential enhancements in activity or to investigate structure-activity relationships. For example, derivatives created through reactions at the hydroxyl and secondary amine groups of the propranolol molecule have been synthesized to potentially improve biological activities. researchgate.net The specific pharmacodynamics of these novel derivatives, including their non-adrenergic effects, are a subject of ongoing research.

Table 2: Comparative Effects of Beta-Blockers on Voltage-Gated Sodium Channels (NaV1.5)

| Compound | Tonic Block | Use-Dependent Block | Class Effect |

|---|---|---|---|

| Propranolol (R-(+) and S-(-)) | Yes | Yes | No |

| Metoprolol | No | No | No |

| Nadolol | No | No | No |

This table summarizes that sodium channel blockade is not a class effect of all beta-blockers, but is a distinct property of propranolol. northwestern.eduresearchgate.net

Solid State Chemistry and Polymorphism of Propranolol Salts

Crystalline and Amorphous Forms of Propranolol (B1214883) Hydrochloride

Propranolol hydrochloride, the most common salt form of propranolol, exists in both crystalline and amorphous states. caymanchem.comresearchgate.net Two polymorphic forms, designated as Form I and Form II, have been identified and characterized. nih.gov These polymorphs are enantiotropically related, meaning one form can be reversibly converted into the other at a specific transition temperature. nih.gov Form I is the less thermodynamically stable polymorph but exhibits higher solubility and a faster dissolution rate compared to the more stable Form II. nih.gov The crystalline nature of propranolol hydrochloride has been confirmed through X-ray diffraction (XRD) analysis, which shows characteristic sharp peaks indicating a highly ordered crystal lattice. scielo.br In contrast, the amorphous form lacks this long-range order and exists in a higher energy state, which can influence its physical properties. researchgate.net

Characterization of Supramolecular Solid-State Motifs

The crystal structure of propranolol salts is defined by specific, repeating patterns of intermolecular interactions known as supramolecular motifs. In racemic propranolol hydrochloride, the primary solid-state motif consists of infinite homochiral chains. researchgate.netresearchgate.net However, the nature of these motifs is highly dependent on the enantiomeric composition of the crystal. mdpi.com

In crystals composed of a single enantiomer (e.g., (S)-propranolol), the molecules organize into infinite one-dimensional chains that form around helical axes. mdpi.com Conversely, in the racemic form, where both enantiomers are present, the main supramolecular motif shifts to a zero-dimensional ring, specifically an R22(10) ring, which is formed around an inversion center. mdpi.com The formation of these distinct motifs is driven by intermolecular hydrogen bonds, primarily involving the secondary alcohol and the secondary amine groups of the propranolol molecule. mdpi.com

Racemic Conglomerate Formation and Chiral Resolution Concepts

Propranolol is a chiral molecule, existing as (S)- and (R)-enantiomers. mdpi.com While it is administered as a racemate (an equal mixture of both enantiomers), the desired therapeutic beta-blocking activity resides almost exclusively in the (S)-enantiomer. researchgate.netmdpi.com The solid-state nature of racemic propranolol hydrochloride has been a subject of study, with evidence suggesting it behaves as a racemic compound, where both enantiomers are incorporated into a single, ordered crystal lattice. researchgate.net However, other research indicates that modifications to the counterion can lead to the formation of a racemic conglomerate, which is a mechanical mixture of separate crystals, each containing only one of the two enantiomers. researchgate.netresearchgate.net

The ability to separate these enantiomers is a crucial aspect of pharmaceutical chemistry. Chiral resolution of propranolol is commonly achieved using chromatographic techniques, particularly high-performance liquid chromatography (HPLC). nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP), such as ovomucoid or amylose-based columns, which interacts differently with each enantiomer, allowing for their separation. nih.govresearchgate.net The choice of mobile phase composition is critical to achieving optimal retention and satisfactory resolution between the enantiomers. researchgate.net

Molecular Salt Formation with Dicarboxylic Acids

The formation of molecular salts with dicarboxylic acids is a key strategy for modifying the physicochemical properties of propranolol. Crystallization of propranolol with various dicarboxylic acids has been shown to yield stable, crystalline salts with altered melting points and solubility profiles compared to the propranolol base. rsc.org For instance, the melting points of these dicarboxylic acid salts are often significantly higher than that of the pure propranolol base. rsc.org

Stoichiometric Variations in Propranolol Molecular Salts

Propranolol can form molecular salts with dicarboxylic acids in different stoichiometric ratios, which is dependent on the specific acid used. Research has demonstrated that the molar ratio between propranolol and the dicarboxylic acid counterion can vary, leading to the formation of distinct salt forms. rsc.orgnih.gov For example, with oxalic and fumaric acids, stable crystalline salts have been produced in both 1:1 and 2:1 molar ratios of propranolol to acid. rsc.orgrsc.org In contrast, crystallization with maleic acid has been observed to yield a salt in a 1:1 ratio only. rsc.orgrsc.org Similarly, a 1:1 salt is formed with capric acid, while a 2:1 salt is formed with sebacic acid. nih.gov Propranolol hemisuccinate, derived from succinic acid, is another example of such a molecular salt. google.com

| Dicarboxylic Acid | Observed Propranolol:Acid Stoichiometric Ratios | Reference |

|---|---|---|

| Oxalic Acid | 1:1, 2:1 | rsc.orgrsc.org |

| Fumaric Acid | 1:1, 2:1 | rsc.orgrsc.org |

| Maleic Acid | 1:1 | rsc.orgrsc.org |

| Sebacic Acid | 2:1 | nih.gov |

| Capric Acid | 1:1 | nih.gov |

Intermolecular Interactions in the Solid State (e.g., Proton Transfer)

The crystal lattice of a propranolol salt is stabilized by a network of intermolecular interactions, with ionic bonding and hydrogen bonding playing pivotal roles. The formation of a salt between the basic propranolol molecule and an acidic counter-ion involves the transfer of a proton from the acid to the secondary amine group of propranolol, resulting in a positively charged propranoloium cation and a negatively charged counter-ion.

In the case of propranolol salts with dicarboxylic acids, extensive hydrogen-bonding networks are typically observed. researchgate.net The protonated secondary amine and the hydroxyl group of the propranolol cation act as hydrogen bond donors, while the carboxylate groups of the dicarboxylic acid anion serve as hydrogen bond acceptors. These interactions lead to the formation of specific supramolecular synthons, which are recurring structural motifs in the crystal lattice. For instance, in the crystal structure of racemic propranolol hydrochloride, infinite homochiral chains are a key supramolecular motif. researchgate.net

The nature of the counter-ion significantly influences the resulting crystal packing and intermolecular interactions. Changes in the size and shape of the anion can lead to substantial differences in the crystal lattice, potentially resulting in different polymorphic forms with distinct physicochemical properties. researchgate.net

Techniques for Controlling Solid-State Forms

The ability to control the solid-state form of an API is a critical aspect of pharmaceutical development. Different crystallization techniques can be employed to selectively produce desired polymorphs, solvates, or salts with optimal properties.

Under-oil crystallization is a technique that has been successfully adapted for the salt screening of APIs. nih.gov This method involves dispensing a small volume of a saturated solution of the API and a potential salt former under a layer of oil, typically paraffin (B1166041) or silicone oil. The oil acts as a barrier, controlling the rate of solvent evaporation and promoting slow crystal growth.

One of the primary advantages of the under-oil technique is its higher success rate in generating single crystals suitable for X-ray diffraction compared to other methods like vapor diffusion. nih.gov This is particularly beneficial during early-stage development when material is scarce. The technique is also amenable to high-throughput screening, allowing for the rapid evaluation of a large number of potential salt formers. nih.gov

The choice of oil can influence the crystallization outcome. Paraffin oil is relatively impermeable to water vapor, leading to a batch-like crystallization with minimal changes in concentration. In contrast, silicone oils or mixtures of paraffin and silicone oils can allow for slow water diffusion, leading to a gradual increase in the concentration of the crystallizing solution.

| Technique | Advantages | Disadvantages | Typical Scale |

|---|---|---|---|

| Under-oil Crystallization | - High success rate for single crystals

| - Can be more labor-intensive for large numbers of individual experiments without automation

| Nanogram to milligram |

| Vapor Diffusion | - Well-established method

| - Lower success rate for some compounds

| Microgram to milligram |

Classical titration crystallization is a conventional method for preparing salts of ionizable compounds. This approach typically involves dissolving the free base of the API in a suitable solvent and adding a solution of the acid (or vice versa). The salt precipitates out of the solution upon reaching supersaturation.

The success of this method depends on several factors, including the choice of solvent, the rate of addition of the titrant, and the temperature. The solvent system is critical as it must provide sufficient solubility for the reactants while allowing for the precipitation of the resulting salt.

A comparison of the under-oil technique with the classical titration method for the crystallization of various organic salts, including those of ephedrine, demonstrated that the under-oil method could generate single crystals of a wider variety of salts. nih.gov This suggests that for screening purposes, where obtaining a crystal structure is a primary goal, the under-oil method may be more efficient. However, for larger-scale production, classical titration methods are often more practical and scalable.

| Parameter | Influence on Crystallization | Considerations |

|---|---|---|

| Solvent | Affects solubility of reactants and product, and can influence polymorph formation. | The solvent should ideally have a high solubility for the reactants and a low solubility for the salt. |

| Titration Rate | A slower titration rate generally leads to larger and more well-formed crystals. | Rapid addition can lead to amorphous precipitation or the formation of less stable polymorphs. |

| Temperature | Affects solubility and nucleation kinetics. | Cooling crystallization can be employed to increase the yield. |

| Stoichiometry | The molar ratio of acid to base can influence the formation of different salt stoichiometries (e.g., 1:1 or 2:1 salts). researchgate.net | Precise control of stoichiometry is necessary to obtain the desired salt form. |

Lack of Preformulation Research Data for Propranolol Hemisuccinate Hydrochloride

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available preformulation research specifically focused on the chemical compound “Propranolol hemisuccinate hydrochloride.” While information exists regarding the synthesis and structure of a related compound, propranolol hemisuccinate, the specific data required to populate the requested article outline—including thermal analysis, spectroscopic interaction studies, and detailed drug-excipient compatibility—is not present in the available literature for the hemisuccinate hydrochloride salt.

Research into propranolol derivatives has been conducted. For instance, a study from 1978 detailed the synthesis of 1-(N-hemisuccinyl-N-isopropylamino)-3-(1-naphthoxy)-2-propranolol, which was created by reacting propranolol with succinic anhydride (B1165640). nih.gov The structure of this amide conjugate was confirmed using infrared and nuclear magnetic resonance spectral data. nih.gov However, this study focused on chemical synthesis and structural elucidation rather than the preformulation characteristics required for pharmaceutical development.

Conversely, extensive preformulation data is available for the more common salt, Propranolol hydrochloride . Studies on this compound include detailed thermal analyses using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), Fourier Transform Infrared (FTIR) spectroscopy for interaction studies, and comprehensive drug-excipient compatibility assessments. These studies have identified interactions between propranolol hydrochloride and various common excipients like lactose and magnesium stearate.

It is crucial to note that preformulation data, such as thermal behavior and excipient compatibility, is highly specific to the salt form of an active pharmaceutical ingredient. The presence of the hemisuccinate and hydrochloride moieties would significantly alter the compound's physicochemical properties compared to propranolol hydrochloride alone. Therefore, the data available for propranolol hydrochloride cannot be accurately extrapolated or substituted for propranolol hemisuccinate hydrochloride.

Preformulation Research and Excipient Compatibility for Propranolol Formulations

Physicochemical Characterization of Drug-Resin Complexes

The formation of a drug-resin complex involves the binding of a drug molecule to an ion-exchange resin, a process that can significantly alter the drug's physical and chemical properties. Characterizing these complexes is crucial for understanding and controlling the drug's release profile.

Molecular State Analysis (Amorphous vs. Crystalline Dispersion)

The therapeutic efficacy of a drug can be profoundly influenced by its solid-state properties. When a drug is incorporated into a resin matrix, it can exist in either a crystalline or an amorphous state.

In its crystalline form, a drug's molecules are arranged in a highly ordered, three-dimensional lattice structure. This ordered arrangement is thermodynamically stable. In contrast, the amorphous state is characterized by a disordered, random arrangement of molecules, which is thermodynamically less stable but can offer advantages in terms of solubility and dissolution rate. kinampark.com

Studies on propranolol (B1214883) hydrochloride have demonstrated that when it is prepared as a drug-resin complex, it is typically in an amorphous state. nih.gov This is in contrast to physical mixtures of the drug and resin, where the drug retains its crystalline structure. nih.gov The amorphous nature of the drug within the resin complex suggests a monomolecular dispersion, meaning individual drug molecules are dispersed throughout the resin bead. nih.gov

Several analytical techniques are employed to determine the molecular state of the drug within the resin complex:

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. Crystalline materials exhibit a sharp endothermic peak at their melting point, while amorphous materials show a broader glass transition temperature. In studies of propranolol hydrochloride-resin complexes, the absence of the characteristic melting peak of the crystalline drug in the DSC thermograms confirms its amorphous state. nih.gov

X-ray Powder Diffraction (XRPD): XRPD is a powerful tool for distinguishing between crystalline and amorphous materials. Crystalline substances produce a diffraction pattern with sharp, well-defined peaks, whereas amorphous materials result in a diffuse halo with no sharp peaks. The XRPD patterns of propranolol hydrochloride-resin complexes typically show this characteristic halo, indicating the amorphous nature of the dispersed drug. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of the interaction between the drug and the resin. nih.gov Changes in the vibrational frequencies of functional groups in the drug and resin molecules can indicate the formation of new bonds or interactions, which is characteristic of complex formation and can support the presence of an amorphous dispersion.

The following table summarizes the expected findings from these analytical techniques when analyzing propranolol-resin complexes.

| Analytical Technique | Observation in Crystalline Drug | Expected Observation in Drug-Resin Complex | Implication for Molecular State |

| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak at the melting point. | Absence of the drug's melting peak; presence of a glass transition temperature. | Amorphous Dispersion |

| X-ray Powder Diffraction (XRPD) | Series of sharp, well-defined diffraction peaks. | A diffuse halo pattern with no distinct peaks. | Amorphous Dispersion |

| Infrared (IR) Spectroscopy | Characteristic peaks of the pure drug's functional groups. | Shifts or broadening of characteristic peaks, indicating interaction with the resin. | Drug-Resin Interaction |

Role of Resin Cross-linkage in Drug Interaction

Ion-exchange resins are polymers that are cross-linked to form an insoluble, three-dimensional network. The degree of cross-linkage, typically achieved by incorporating a cross-linking agent like divinylbenzene, is a critical parameter that influences the resin's properties and its interaction with drug molecules.

The extent of cross-linking has a direct impact on several key aspects of the drug-resin complex:

Drug Loading Efficiency: A higher degree of cross-linking results in a more rigid resin structure with smaller pore diameters. This can reduce the drug loading efficiency as the drug molecules may be physically hindered from accessing the binding sites within the resin matrix. tci-thaijo.org

Drug Release Rate: The cross-linkage of the resin plays a crucial role in controlling the rate of drug release. nih.gov Increasing the degree of cross-linking generally leads to a slower and more sustained release of the drug. tci-thaijo.org This is because the tighter polymer network restricts the diffusion of both the drug molecules out of the resin and the counter-ions from the surrounding medium into the resin, which are necessary for the ion-exchange process to occur.

Swelling Capacity: Resins with a lower degree of cross-linking have a greater capacity to swell in aqueous environments. This swelling can facilitate faster drug release. Conversely, highly cross-linked resins swell less, which contributes to a more controlled and prolonged drug release profile.

The table below illustrates the general relationship between the degree of resin cross-linkage and the properties of the resulting drug-resin complex, based on studies with propranolol hydrochloride.

| Resin Property | Effect of Increasing Cross-linkage | Consequence for Drug-Resin Complex |

| Pore Size | Decreases | Reduced drug loading capacity. tci-thaijo.org |

| Structural Rigidity | Increases | Slower drug diffusion and release. tci-thaijo.org |

| Swelling Capacity | Decreases | More sustained and controlled drug release. |

Advanced Pharmaceutical Formulation Science for Propranolol Derivatives Excluding Clinical Outcomes

Design and Development of Controlled Release Systems

The development of controlled-release systems for propranolol (B1214883) aims to maintain therapeutic drug concentrations over an extended period, thereby improving patient compliance and therapeutic outcomes.

Hydrophilic polymer matrix systems are a common approach for achieving sustained drug release. These systems incorporate the drug into a polymer matrix that swells upon contact with gastrointestinal fluids, forming a gel layer that controls the rate of drug diffusion.

Hydroxypropyl methylcellulose (B11928114) (HPMC) is a widely used hydrophilic polymer in the formulation of sustained-release matrix tablets for propranolol hydrochloride. mdpi.comnih.gov The rate of drug release can be modulated by varying the concentration and viscosity grade of HPMC. mdpi.comijpsonline.com For instance, an increase in the concentration of HPMC K15 from 10% to 40% w/w has been shown to prolong the release of propranolol hydrochloride for up to 12 hours. nih.gov Similarly, formulations with HPMC K100M have demonstrated sustained release over 24 hours. mdpi.com

Ethyl cellulose (B213188) (EC), a hydrophobic polymer, can be incorporated with hydrophilic polymers like HPMC to further control the drug release. mdpi.com This dual-polymer approach allows for the fine-tuning of the release profile. mdpi.com Ethyl cellulose has also been used to prepare microcapsules for the controlled release of propranolol hydrochloride, with the release rate being influenced by the size of the microcapsules. ajrconline.orgresearchgate.net Mucoadhesive microspheres using Carbopol-934P and ethyl cellulose have also been developed to prolong gastrointestinal residence time and provide a sustained release of propranolol hydrochloride. nih.gov

Table 1: Impact of HPMC K100M Concentration on Propranolol Hydrochloride Release

| Formulation | HPMC K100M Concentration (%) | Cumulative Drug Release at 1.5h (%) | Cumulative Drug Release at 24h (%) |

|---|---|---|---|

| F1 | 15 | 38.02 | 107.95 |

| F2 | 25 | 20.40 | 94.30 |

| F3 | 30 | 5.0 | 76.67 |

Data derived from a study on cellulose-based matrix tablets. mdpi.com

Understanding the kinetics of drug release is crucial for the design of controlled-release systems. The release of propranolol hydrochloride from hydrophilic matrix tablets often follows a non-Fickian diffusion mechanism. nih.govnih.gov This indicates that the drug release is controlled by a combination of diffusion and polymer swelling. sarpublication.com The Korsmeyer-Peppas model is frequently used to analyze the release mechanism, with 'n' values between 0.5 and 1.0 suggesting anomalous or non-Fickian transport. mdpi.comresearchgate.net

In some cases, the release can exhibit zero-order kinetics, where the drug is released at a constant rate over time. nih.govijpsonline.com For example, matrix tablets formulated with 40% Kollidon®SR have been shown to follow zero-order release kinetics for propranolol hydrochloride. nih.gov The Higuchi model, which describes drug release from a matrix system as being proportional to the square root of time, is also applied to evaluate the diffusion-controlled release of propranolol. mdpi.com

Multiparticulate systems, such as beads or pellets, offer several advantages over single-unit dosage forms, including more predictable gastric emptying and reduced risk of dose dumping. rjptonline.orgrjptonline.org These systems can be designed to provide a biphasic release profile, with an initial immediate-release component followed by a sustained-release phase.

For propranolol hydrochloride, multiparticulate systems have been developed using techniques like extrusion-spheronization and fluid bed coating. researchgate.netrjptonline.orgsemanticscholar.org Sugar spheres can be coated with a drug layer, followed by a sustained-release polymer membrane, such as ethyl cellulose, and a seal coat. google.com The release profile can be further modified by incorporating pore-forming agents like HPMC into the coating, which allows for a combination of immediate and extended release. rjptonline.orgrjptonline.org A timed, sustained-release multiparticulate dosage form has been developed with a propranolol core, a sustained-release polymer membrane, and an outer membrane combining a water-insoluble polymer and an enteric polymer. google.com

Table 2: Composition of an Extended-Release Propranolol Hydrochloride Pellet Formulation

| Component | Function | Example Polymer/Excipient |

|---|---|---|

| Core | Inert carrier | Sugar Spheres |

| Binder | Adhesion of drug to core | Hydroxypropyl Methylcellulose (HPMC) |

| Spheronizing Agent | Facilitates pellet formation | Microcrystalline Cellulose (MCC) |

| Release-Controlling Polymer | Sustains drug release | Ethyl Cellulose (EC) N50 |

| Pore Former | Modulates release rate | Hydroxypropyl Methylcellulose (HPMC) |

| Plasticizer | Improves film flexibility | Triethyl Citrate (TEC) |

Information compiled from studies on multiparticulate dosage forms. rjptonline.orgrjptonline.orgsemanticscholar.org

Novel Drug Delivery Technologies

Novel drug delivery technologies are being explored to enhance the delivery of propranolol, addressing challenges such as first-pass metabolism.

Oral thin films (OTFs) and fast-dissolving formulations are designed for rapid disintegration in the oral cavity, allowing for pre-gastric absorption of the drug and potentially bypassing first-pass metabolism. researchgate.netamazonaws.comijpsonline.com These formulations are particularly advantageous for patients with difficulty swallowing. amazonaws.com

Buccal films of propranolol hydrochloride have been prepared using polymers such as HPMC, sodium carboxymethyl cellulose (Na CMC), and hydroxyethyl (B10761427) cellulose (HEC) through the solvent casting technique. ijpsonline.com These films are evaluated for parameters like thickness, weight variation, folding endurance, and drug content. amazonaws.com Studies have shown that these formulations can exhibit first-order release kinetics following anomalous diffusion. Optimized oral thin films have demonstrated promising drug release, with some formulations releasing over 90% of the drug within 20 minutes. researchgate.netresearchgate.net

Liposomes and nanoparticles are advanced drug delivery systems that can encapsulate drugs, potentially altering their pharmacokinetic profile and enabling targeted delivery.

Liposomal Systems: Liposomes are vesicles composed of a lipid bilayer that can entrap both hydrophilic and lipophilic drugs. eijppr.com Various types of liposomes, including multilamellar vesicles (MLVs), large unilamellar vesicles (LUVs), and small unilamellar vesicles (SUVs), have been formulated for propranolol hydrochloride. chalcogen.ro The freeze-thawing method is a simple technique used for their preparation that avoids the use of organic solvents. chalcogen.ro The encapsulation efficiency of propranolol in liposomes can be high, with some formulations showing up to 90.11% encapsulation. chalcogen.ro Proliposomes, which are dry, free-flowing powders that form liposomes upon hydration, have also been developed to improve the stability of liposomal formulations. nih.govtandfonline.com These have shown potential for sustained drug delivery. nih.govtandfonline.com

Nanoparticle Systems: Nanoparticles offer another avenue for advanced drug delivery. Propranolol-loaded nanoparticles have been developed using biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) via a double emulsion solvent evaporation method. nih.gov These nanoparticles can be formulated to have a specific size, such as around 230 nm, with a drug loading of approximately 10%. nih.gov Chitosan (B1678972) nanoparticles have also been investigated for the topical delivery of propranolol hydrochloride, prepared using the double emulsion technique. nih.gov Solid lipid nanoparticles (SLNs) have been developed for topical delivery, exhibiting a controlled release profile with less than 22% of the drug released in the first 2 hours and over 75% after 72 hours. wisdomlib.org

Table 3: Characteristics of Different Propranolol Hydrochloride Liposome Formulations

| Liposome Type | Preparation Method | Average Particle Size (nm) | Encapsulation Efficiency (%) (with Phospholipone 90H) |

|---|---|---|---|

| MLVs | Freezing-Thawing | 6.590 | 90.11 |

| LUVs | Extrusion of MLVs | 0.613 | Not Reported |

| SUVs | Sonication of MLVs | 0.453 | Not Reported |

Data from a study on the formulation and characterization of propranolol liposomes. chalcogen.ro

Transdermal Patches and Microneedles

The transdermal delivery of propranolol derivatives offers a promising alternative to oral administration by bypassing the extensive first-pass metabolism that significantly reduces the bioavailability of the parent compound. uobaghdad.edu.iq Formulation strategies for propranolol hydrochloride, which inform potential approaches for its hemisuccinate derivative, have focused on matrix-type transdermal patches. These patches are designed to provide sustained release of the drug through the skin into the systemic circulation. neliti.comneliti.com

Research into transdermal patches for propranolol hydrochloride has utilized various polymers to control drug release and ensure good physical stability. neliti.com The solvent casting technique is a common method for preparing these patches. auctoresonline.orgiosrphr.org In this method, polymers, the active pharmaceutical ingredient (API), and a plasticizer are dissolved in a volatile solvent mixture. This solution is then cast onto a flat surface, and the solvent is allowed to evaporate, leaving a thin, drug-loaded film. auctoresonline.org

Key formulation components include:

Polymers: Combinations of hydrophobic polymers such as Eudragit L-100 and Eudragit S-100, or hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), are often used to form the patch matrix. neliti.comauctoresonline.org The ratio of these polymers is a critical factor in modulating the drug release rate. auctoresonline.org

Plasticizers: To ensure flexibility and prevent the patch from becoming brittle, plasticizers like Dibutyl phthalate (B1215562) or Polyethylene Glycol (PEG) are incorporated into the formulation. neliti.comauctoresonline.org

Penetration Enhancers: Solvents used in the casting process, such as methanol (B129727), can also act as penetration enhancers to facilitate the drug's passage through the stratum corneum, the primary barrier of the skin. neliti.comneliti.com

Table 1: Example of Polymer Combinations in Propranolol HCl Transdermal Patch Formulations

| Formulation ID | Polymer System | Plasticizer | Key Finding |

|---|---|---|---|

| F-Series 1 | Eudragit L-100 & Eudragit S-100 | Dibutyl phthalate | Achieved sustained drug release. iosrphr.org |

While effective, the high hydrophilicity of compounds like propranolol hydrochloride can hinder their penetration through the lipid-rich stratum corneum. nih.gov To overcome this barrier, microneedle (MN) technology has emerged as an efficient delivery tool. nih.govresearchgate.net Dissolving microneedles, fabricated from biocompatible materials like hyaluronic acid and polyvinyl pyrrolidone, create microscopic pathways in the skin, allowing the drug to be delivered directly into the viable epidermis. nih.govresearchgate.netsemanticscholar.org

A two-step casting procedure can be used to fabricate these microneedles, concentrating the drug in the needle tips. nih.govresearchgate.net This technique enhances the efficiency of drug delivery and minimizes waste. nih.gov Studies have shown that dissolving microneedles significantly increase the permeability and skin retention of propranolol compared to topical solutions, even on skin pretreated with solid microneedles. nih.govresearchgate.net This approach demonstrates considerable potential for enhancing the dermal delivery of hydrophilic propranolol derivatives. nih.gov

Targeted Injectable Formulations (Carrier Material Considerations)

For targeted delivery, injectable formulations of propranolol derivatives can be designed using various nanocarrier systems. These carriers protect the drug from premature degradation and clearance, and can be engineered to accumulate at specific sites in the body. The choice of carrier material is critical and depends on the desired release profile, biocompatibility, and targeting strategy.

Polymeric nanoparticles are a key focus in this area. Materials investigated for propranolol hydrochloride encapsulation, which are relevant for its derivatives, include:

Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer, PLGA has been used to prepare nanocarriers for propranolol via the solvent evaporation method. nih.govdovepress.com Research has shown that PLGA-based nanospheres can achieve high encapsulation efficiency (over 80%) and are more likely to bind with receptors highly expressed in specific target cells, such as hemangioma endothelial cells. nih.govdovepress.com

Poly-ε-caprolactone (PCL): Another biodegradable polyester, PCL has also demonstrated high encapsulation efficiency (over 77%) for propranolol hydrochloride in nanoparticle formulations. nih.gov

Chitosan: This natural, positively charged polysaccharide has been used to fabricate nanoparticles through electrostatic interactions with negatively charged molecules. dovepress.com These chitosan nanoparticles can be dispersed in a hydrogel matrix for sustained release. nih.govljmu.ac.uk

The surface properties and composition of these carriers are crucial for their in vivo performance. For instance, positively charged chitosan nanoparticles can adhere to negatively charged skin or mucosal surfaces, prolonging contact time. dovepress.com The selection of the carrier material directly influences particle size, drug loading, and the release kinetics of the encapsulated compound. nih.gov

Table 2: Comparison of Carrier Materials for Propranolol HCl Nanoparticles

| Carrier Material | Encapsulation Method | Encapsulation Efficiency (%) | Key Feature |

|---|---|---|---|

| PLGA | w/o/w Emulsification-Solvent Evaporation | 83.3% | Biocompatible; potential for cell-specific targeting. nih.gov |

| PCL | w/o/w Emulsification-Solvent Evaporation | 77.3% | Biodegradable; provides controlled release. nih.gov |

Formulation Methodologies

Direct Compression Techniques

Direct compression is a streamlined and cost-effective method for tablet manufacturing, as it involves fewer processing steps compared to granulation methods. This technique is suitable for active ingredients with good flowability and compressibility. Research on propranolol hydrochloride has demonstrated the feasibility of producing various tablet forms, such as orally disintegrating tablets (ODTs) and floating tablets, using direct compression. ijpsr.comresearchgate.netresearchgate.net

In the formulation of ODTs, superdisintegrants are crucial excipients. These materials promote the rapid breakdown of the tablet in the oral cavity upon contact with saliva. ijpsr.comresearchgate.net Commonly used superdisintegrants in propranolol hydrochloride formulations include:

Crospovidone

Croscarmellose sodium

Sodium starch glycolate (B3277807)

The concentration of these superdisintegrants is optimized to achieve the fastest possible disintegration time and drug release. ijpsr.com For example, studies have shown that a 6% concentration of Crospovidone can result in a disintegration time of approximately 14 seconds and nearly complete drug release within 14 minutes. ijpsr.com

Floating tablets of propranolol hydrochloride have also been developed using direct compression to prolong gastric residence time. researchgate.net These formulations typically include gas-generating agents, such as sodium bicarbonate and citric acid, along with hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and carboxymethyl cellulose (CMC). researchgate.net Upon contact with gastric fluid, these tablets produce gas, which becomes entrapped within the swollen polymer matrix, reducing the tablet's density and allowing it to float. researchgate.net

Dry and Wet Granulation Methods

Granulation is a process that agglomerates powder particles to produce larger, free-flowing granules, which are then compressed into tablets. This is often necessary when the API or excipient mixture has poor flow or compression characteristics.

Wet Granulation: This is a widely used method where a granulating fluid (binder solution) is added to the powder mixture to facilitate granule formation. For propranolol hydrochloride tablets, this process involves mixing the drug with excipients, adding a binder like a 40-50% ethanol (B145695) solution, and then shearing the wet mass to form granules. google.com The wet granules are then dried in a boiling dryer to a specific moisture content (e.g., 5-8%) before being milled to the desired size, blended with a lubricant, and compressed. google.com This method has been used to prepare floating tablets and controlled-release matrix tablets. researchgate.netresearchgate.net

Dry Granulation: This method is employed for moisture-sensitive materials. It involves compacting the powder mixture using a roller compactor or by "slugging" (compressing large tablets), followed by milling the compacts/slugs into granules. These granules are then lubricated and compressed into the final tablets. Sustained-release tablets of propranolol hydrochloride have been prepared using this technique. jpionline.org

Solvent Evaporation Method for Nanocarriers

The solvent evaporation method is a versatile technique for producing micro- or nanoparticles and is particularly well-suited for encapsulating drugs within a polymeric matrix. ijpsr.com This methodology has been extensively applied to formulate various propranolol hydrochloride carriers, providing a basis for formulating its derivatives. nih.govnih.gov

The process generally involves dissolving the polymer (e.g., PLGA, PCL, Eudragit RS100, Ethylcellulose) in a volatile organic solvent and dissolving or dispersing the drug in this solution. nih.govijpsr.com This organic phase is then emulsified in an aqueous phase containing a surfactant or emulsifying agent to form an oil-in-water (o/w) emulsion. For water-soluble drugs like propranolol hydrochloride, a water-in-oil-in-water (w/o/w) double emulsion technique is often preferred to improve encapsulation efficiency. nih.gov

In the w/o/w method, an aqueous solution of the drug is first emulsified in an organic solution of the polymer. This primary w/o emulsion is then further emulsified in a larger aqueous phase to form the double emulsion. nih.gov The organic solvent is subsequently removed by continuous stirring under reduced pressure or by evaporation at a controlled temperature. This causes the dissolved polymer to precipitate and solidify, entrapping the drug within the resulting nanoparticles or nanospheres. nih.govijpsr.com The solid particles are then collected by centrifugation or filtration, washed, and often freeze-dried for long-term stability. nih.gov

Key parameters that influence the characteristics of the final nanocarriers include the drug-to-polymer ratio, the type and concentration of the polymer and surfactant, and the stirring speed during emulsification. nih.govijpsr.com Studies have shown that this method can produce spherical nanospheres with high process yields and encapsulation efficiencies. ijpsr.com For example, nanospheres of propranolol hydrochloride prepared with Eudragit polymers using a single emulsion solvent evaporation method achieved an encapsulation efficiency of nearly 75%. ijpsr.com

Prodrug Formulations for Enhanced Biopharmaceutical Performance

Propranolol undergoes significant first-pass metabolism, which limits its oral bioavailability to around 25%. researchgate.netnih.gov The prodrug approach is a key strategy to overcome this limitation. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. jiwaji.edu This chemical modification can alter the physicochemical properties of the parent drug to improve absorption and protect it from premature metabolism. uobaghdad.edu.iq

Propranolol hemisuccinate hydrochloride is itself a prodrug of propranolol. google.com It is an O-hemisuccinate ester of the parent molecule. google.com The synthesis involves refluxing propranolol hydrochloride with succinic anhydride (B1165640) in a non-basic solvent like toluene (B28343). The resulting ester can then be crystallized from a solvent such as acetone (B3395972). google.com

Studies comparing the oral administration of propranolol hemisuccinate hydrochloride to an equivalent dose of propranolol hydrochloride have demonstrated a significant enhancement in biopharmaceutical performance. After oral administration of the prodrug, absorption and its conversion to active propranolol were rapid. google.com Crucially, the plasma levels of free propranolol were found to be substantially higher—in some studies, up to eight times higher—with the o-hemisuccinate prodrug than those obtained from an equivalent dose of propranolol hydrochloride. google.com This indicates that the prodrug strategy is highly effective at bypassing the first-pass metabolism that typically limits the parent drug's systemic availability. uobaghdad.edu.iqgoogle.com

Other ester prodrugs of propranolol have also been synthesized and evaluated. For example, diastereomeric ester prodrugs created by reacting propranolol with phenylbutyryl chloride showed a marked increase in skin permeability compared to the parent drug, highlighting the potential of the prodrug approach for enhancing transdermal delivery as well. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Propranolol hemisuccinate hydrochloride |

| Propranolol hydrochloride |

| Eudragit L-100 |

| Eudragit S-100 |

| Hydroxypropyl Methylcellulose (HPMC) |

| Dibutyl phthalate |

| Polyethylene Glycol (PEG) |

| Hyaluronic acid |

| Polyvinyl pyrrolidone |

| Poly(lactic-co-glycolic acid) (PLGA) |

| Poly-ε-caprolactone (PCL) |

| Chitosan |

| Crospovidone |

| Croscarmellose sodium |

| Sodium starch glycolate |

| Carboxymethyl cellulose (CMC) |

| Sodium bicarbonate |

| Citric acid |

| Eudragit RS100 |

| Ethylcellulose |

| Succinic anhydride |

| Toluene |

| Acetone |

Propranolol Hemisuccinate as a Prodrug to Bypass First-Pass Elimination

Propranolol, a non-selective beta-adrenergic receptor antagonist, is subject to extensive and variable first-pass metabolism in the liver following oral administration. nih.govscielo.br This presystemic elimination significantly reduces the bioavailability of the parent drug, leading to a need for higher doses and contributing to inter-individual variations in plasma concentrations. nih.govscielo.br To circumvent this metabolic challenge, a prodrug strategy involving the synthesis of propranolol hemisuccinate has been explored. The primary goal of this approach is to mask the hydroxyl group of propranolol, a key site for glucuronidation, thereby shunting the drug past the initial metabolic pathways in the liver.

The first-pass metabolism of propranolol is primarily carried out through three major pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. clinpgx.org Ring oxidation, leading to the formation of 4-hydroxypropranolol, is mainly catalyzed by the enzyme CYP2D6. clinpgx.org Side-chain oxidation involves N-desisopropylation, a reaction primarily mediated by CYP1A2. clinpgx.org The third major pathway is the direct conjugation of propranolol's secondary alcohol group with glucuronic acid, a reaction facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, UGT2B4, and UGT2B7. clinpgx.org By creating a hemisuccinate ester at this hydroxyl group, the prodrug is designed to be absorbed intact and then hydrolyzed in the systemic circulation to release the active propranolol, thus bypassing the extensive initial hepatic metabolism.

Detailed Research Findings

Research into propranolol hemisuccinate has demonstrated its potential to significantly enhance the oral bioavailability of propranolol. The synthesis of this prodrug typically involves the reaction of propranolol with succinic anhydride. nih.gov However, there is a notable discrepancy in the scientific literature regarding the precise chemical structure of the resulting compound. While some sources, particularly in patent literature, refer to the product as the O-hemisuccinate ester, detailed spectroscopic analysis from peer-reviewed chemical research indicates that the reaction predominantly yields the N-hemisuccinyl derivative, 1-(N-hemisuccinyl-N-isopropylamino)-3-(1-naphthoxy)-2-propranolol, with the succinyl moiety attached to the nitrogen atom of the isopropylamino group. nih.gov For the purposes of discussing its function as a prodrug to bypass first-pass metabolism of the parent compound's hydroxyl group, the focus remains on its ability to be absorbed and subsequently hydrolyzed.

The intended mechanism of action for the prodrug involves absorption from the gastrointestinal tract, after which it is expected to be hydrolyzed by esterases present in the blood and other tissues to release the active propranolol molecule. While specific in-vitro hydrolysis data for propranolol hemisuccinate is not extensively detailed in publicly available literature, studies on other ester prodrugs of propranolol have shown that they are susceptible to enzymatic hydrolysis by various tissue homogenates, including liver, plasma, and intestine. nih.gov This general principle supports the likelihood that propranolol hemisuccinate would also be converted to the parent drug in the body.

The most compelling evidence for the effectiveness of the propranolol hemisuccinate prodrug strategy comes from in vivo pharmacokinetic studies. These studies have directly compared the plasma concentrations of propranolol after oral administration of equimolar doses of propranolol hydrochloride and propranolol hemisuccinate hydrochloride. The results consistently show a substantial increase in the systemic exposure to propranolol when administered as the hemisuccinate prodrug.

One pivotal study demonstrated that the plasma levels of free propranolol were considerably higher following the oral administration of the o-hemi-succinate form compared to propranolol hydrochloride. The average Area Under the Curve (AUC) from 0-6 hours for propranolol was significantly greater after administration of the prodrug.

| Compound Administered | Average AUC (0-6 hr) ng/ml·hr |

|---|---|

| Propranolol Hydrochloride | 132 |

| Propranolol O-Hemisuccinate | 1075 |

These findings indicate a marked improvement in the bioavailability of propranolol when administered as the hemisuccinate prodrug, effectively mitigating the impact of first-pass elimination. The absorption of the succinate (B1194679) and its conversion to propranolol were observed to be rapid, with peak plasma levels of propranolol being reached between 30 minutes to 1 hour after administration.

Analytical Methodologies for Propranolol and Its Derivatives

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques are particularly vital for the analysis of Propranolol (B1214883) compounds.

The development of an HPLC method is a systematic process aimed at achieving a reliable and efficient separation of the target analyte from any impurities or other components in the sample matrix. For Propranolol, this involves optimizing various parameters to ensure the method is suitable for its intended purpose, such as routine quality control or stability studies.

The process begins with the selection of the appropriate chromatographic mode, with Reversed-Phase HPLC (RP-HPLC) being the most common for compounds like Propranolol. wjpls.orgijper.org Key steps include selecting a suitable stationary phase (column), optimizing the mobile phase composition, and setting the detector wavelength. internationaljournal.org.in Once developed, the method must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH) to demonstrate its suitability. researchgate.netsphinxsai.com Validation confirms that the analytical procedure is accurate, precise, specific, linear, and robust for its intended application. ijper.orgnih.gov

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The choice of column chemistry and mobile phase composition is critical for achieving the desired separation.

Column Chemistry : For Propranolol analysis, C18 columns are overwhelmingly the stationary phase of choice. researchgate.net These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilyl groups, provide the necessary hydrophobic interactions to retain Propranolol and separate it from related substances. Examples include Hypersil ODS C18, Waters C18, and XTerra RP18 columns. researchgate.netnih.govnih.gov

Mobile Phase Optimization : The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is a critical parameter, as it controls the ionization state of Propranolol, thereby affecting its retention on the column. Optimization involves adjusting the ratio of the organic modifier to the aqueous buffer and the pH of the buffer to achieve sharp, symmetrical peaks with adequate resolution from other components. nih.gov Isocratic elution (constant mobile phase composition) is often sufficient for routine quantification. researchgate.netnih.gov

The following table summarizes typical RP-HPLC parameters used in the analysis of Propranolol hydrochloride.

| Parameter | Conditions | Reference(s) |

| Column | Hypersil ODS C-18 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile : Methanol : 0.01 M Disodium hydrogen phosphate (B84403) (pH 3.5) (50:35:15 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV at 229 nm or 250 nm | ijper.orgnih.gov |

| Retention Time | ~2.3 - 6.6 min | ijper.orgnih.gov |

For the detection and quantification of trace-level impurities or for analysis in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.net This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

LC-MS/MS is particularly crucial for identifying and quantifying nitrosamine (B1359907) drug substance-related impurities (NDSRIs), such as N-nitroso-propranolol, which are of significant concern due to their potential carcinogenicity. lcms.czwaters.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have developed LC-MS/MS methods for this purpose. fda.gov The method involves separating N-nitroso-propranolol from the Propranolol API using reverse-phase chromatography and then detecting it with a high-resolution mass spectrometer. fda.gov This allows for extremely low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-billion (ppb) or ng/mL range, which is necessary to meet stringent regulatory limits. lcms.czwaters.com

| Parameter | Conditions for N-Nitroso-Propranolol Analysis | Reference(s) |

| Column | Avantor ACE Excel C18-AR (100 x 4.6 mm, 3 µm) | fda.gov |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Methanol with 0.1% Formic Acid (B) | fda.gov |

| Detection | High-Resolution Mass Spectrometry (HRAM-MS) | fda.gov |

| LOD / LOQ | 0.005 ng/mL / 0.01 ng/mL | waters.com |

Method Validation Parameters and Compliance with Regulatory Guidelines (e.g., ICH)

All analytical methods used in the pharmaceutical industry must be validated according to ICH guidelines to ensure their reliability. researchgate.netsphinxsai.com This applies to both chromatographic and spectrophotometric techniques. The key validation parameters include:

Linearity : This demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. For HPLC and UV methods for Propranolol, linearity is typically established over a wide concentration range with correlation coefficients (r²) greater than 0.999. sphinxsai.comnih.gov

Accuracy : Assessed through recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage recovered is calculated. Acceptance criteria are typically within 98-102%. nih.gov

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). Results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. ijper.orgsphinxsai.com

Specificity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govredalyc.org

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness : Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). ijper.orgnih.gov This provides an indication of its reliability during normal usage.

The successful validation of these parameters ensures that the analytical method is fit for its intended purpose and generates data that is accurate and reliable for regulatory submission and quality control.

Linearity and Calibration Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of propranolol, various studies have established linearity using techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Linearity is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. nih.gov

Different analytical methods have demonstrated linearity over various concentration ranges. For instance, an HPLC-UV method for determining propranolol in human plasma was found to be linear over a concentration range of 15-180 ng/mL, with a coefficient of correlation (r²) of 0.998. researchgate.netnih.gov Another RP-HPLC method for the simultaneous estimation of propranolol hydrochloride and diazepam showed linearity from 2 to 24 µg/mL for propranolol hydrochloride. ijper.org Similarly, a study for the simultaneous determination of propranolol and valsartan (B143634) reported a linear range of 5-50 μg/mL for propranolol. nih.govresearchgate.net A UV spectrophotometric method was validated and found to be linear in the range of 0.8 to 96.0 μg/mL. redalyc.org The wide range of linearities reported across different studies highlights the adaptability of analytical methods to various sample types and concentration requirements.

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| HPLC-UV | 15-180 ng/mL | 0.998 | researchgate.net |

| RP-HPLC | 2-24 µg/mL | 0.999 | ijper.org |

| RP-HPLC | 5-50 µg/mL | 0.9988 | nih.gov |

| RP-HPLC | 0.075-0.60 mg/mL | ≥0.9998 | nih.gov |

| RP-UPLC | 10-50 µg/mL | >0.999 | sphinxsai.com |

| RP-HPLC | 25–150µg/mL | 0.999 | researchgate.net |

| UV Spectrophotometry | 2.5-50 µg/mL | Not Specified | onlinescientificresearch.com |

| UV Spectrophotometry | 0.8-96.0 µg/mL | >0.99 | redalyc.org |

Accuracy and Precision Assessment (Recovery Studies, RSD)

Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net Precision is typically expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govinternationaljournal.org.in

For propranolol analysis, accuracy is commonly determined by spiking a sample with a known quantity of the drug and calculating the percentage of the drug recovered. internationaljournal.org.in High recovery values, typically between 98% and 102%, indicate an accurate method. One study reported excellent recoveries ranging from 97.9% to 102.7% for propranolol in human plasma. researchgate.netnih.gov Another study involving a pharmaceutical dosage form found mean recoveries of 100.6%. researchgate.net Recovery studies for an RP-UPLC method showed results in the range of 96.70% to 98.72%. sphinxsai.com

Precision is assessed by performing repeated analyses on the same sample. For intra-day precision, analyses are conducted on the same day by the same analyst, while inter-day precision involves analyses on different days. internationaljournal.org.in Low RSD values (typically less than 2%) demonstrate good precision. nih.gov An RP-HPLC method for propranolol hydrochloride and diazepam reported an RSD of less than 1% for both intra-day and inter-day precision. ijper.org Similarly, an RP-UPLC method showed RSD values within 0.72% for precision studies. sphinxsai.com

| Parameter | Finding | Analytical Method | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | 97.9 - 102.7% | HPLC-UV | researchgate.net |

| 99.62 - 101.07% | RP-HPLC | nih.gov | |

| 96.70 - 98.72% | RP-UPLC | sphinxsai.com | |

| 100.34% | RP-HPLC | researchgate.net | |

| Precision (% RSD) | < 1% (Intra-day & Inter-day) | RP-HPLC | ijper.org |

| ≤ 1% (Intermediate Precision) | RP-HPLC | nih.gov | |

| < 1.96% (Intra-day & Inter-day) | HPLC | researchgate.net | |

| < 0.72% (Intra-day & Inter-day) | RP-UPLC | sphinxsai.com |

Detection (LOD) and Quantitation (LOQ) Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for determining the sensitivity of an analytical method, particularly when analyzing samples with very low concentrations of the analyte, such as in biological fluids or for impurity profiling. nih.gov

LOD and LOQ are often calculated based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be determined from the standard deviation of the response and the slope of the calibration curve. nih.gov For the analysis of propranolol, various methods have reported a wide range of LOD and LOQ values, reflecting the different sensitivities required for different applications. For example, a highly sensitive HPLC method for propranolol in human plasma reported an LOD of 1 ng/mL and an LOQ of 10 ng/mL. researchgate.netnih.gov Another RP-HPLC method developed for a combined dosage form found the LOD and LOQ for propranolol hydrochloride to be 0.30 µg/mL and 0.92 µg/mL, respectively. ijper.org A separate validated RP-HPLC method reported an LOD of 0.27 µg/mL and an LOQ of 0.85 µg/mL for propranolol. nih.govresearchgate.net

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| HPLC-UV | 1 ng/mL | 10 ng/mL | researchgate.netnih.gov |

| RP-HPLC | 0.30 µg/mL | 0.92 µg/mL | ijper.org |

| RP-HPLC | 0.27 µg/mL | 0.85 µg/mL | nih.govresearchgate.net |

| UV Spectrophotometry | 0.093 µg/mL | 0.27 µg/mL | dissolutiontech.com |

| HPTLC | 59.72 ng/spot | 180.97 ng/spot | nih.gov |

Robustness Evaluation (Wavelength, Solvent, Sonication Variations)

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. redalyc.org It provides an indication of the method's reliability during normal usage. nih.gov For chromatographic methods, common parameters that are intentionally varied include mobile phase composition, pH, flow rate, column temperature, and detection wavelength. ijper.org For spectrophotometric methods, variations can include wavelength, sonication time, and the brand of solvent used. redalyc.org

In the analysis of propranolol, robustness has been demonstrated across various methods. One RP-HPLC study varied the organic phase composition by ±2%, pH by ±0.3, flow rate by ±0.1 mL/min, and detection wavelength by ±2 nm. ijper.org The results showed no marked changes in chromatograms, with an RSD of less than 1%, confirming the method's robustness. ijper.org Another study evaluated a UV spectrophotometric method by varying the wavelength (284, 289, and 294 nm), sonication time (5, 10, and 15 min), and the brand of the solvent (hydrochloric acid). redalyc.org Statistical analysis showed no significant changes in the results, indicating the method is robust. redalyc.org An RP-UPLC method was tested for robustness by altering the mobile phase flow rate (from 0.3 mL/min to 0.2 and 0.4 mL/min) and buffer concentration, with the cumulative RSD for assay results remaining well within the acceptable limit of 2.0%. sphinxsai.com

| Method | Parameter Varied | Variation | Outcome | Reference |

|---|---|---|---|---|

| RP-HPLC | Organic Phase Composition | ± 2% | No marked changes, %RSD < 1% | ijper.org |

| pH | ± 0.3 | No marked changes, %RSD < 1% | ijper.org | |

| Flow Rate | ± 0.1 mL/min | No marked changes, %RSD < 1% | ijper.org | |

| Detection Wavelength | ± 2 nm | No marked changes, %RSD < 1% | ijper.org | |

| UV Spectrophotometry | Wavelength | ± 5 nm (284, 289, 294 nm) | No significant changes | redalyc.org |

| Solvent Brand | Different Brands of HCl | No significant changes | redalyc.org | |

| Sonication Time | 5, 10, 15 min | No significant changes | redalyc.org | |

| RP-UPLC | Flow Rate | ± 0.1 mL/min | Cumulative %RSD < 2.0% | sphinxsai.com |

| Buffer Concentration | ± 10% | Cumulative %RSD < 2.0% | sphinxsai.com |

Stability and Degradation Studies of Propranolol Formulations

Chemical Stability Assessment

The chemical stability of the propranolol (B1214883) molecule is influenced by factors such as light, pH, and the presence of other chemical agents.

Degradation Pathways and Product Identification (e.g., Photodegradation Products)

Propranolol is known to be susceptible to degradation upon exposure to light (photodegradation) due to its naphthalene (B1677914) skeleton. researchgate.netnih.gov Studies on propranolol have identified several photodegradation products. When exposed to a halogen lamp, three primary products have been isolated: 1-naphthol (B170400), N-acetylpropranolol, and N-formylpropranolol. researchgate.netnih.govscribd.com The formation of these products indicates that the primary pathways for photodegradation involve modifications of the amine side chain and cleavage of the ether bond. scbt.com While these products did not exhibit acute toxicity in initial studies, their formation signifies a loss of potency of the parent drug, highlighting the need for protection from light. researchgate.netnih.gov

Table 1: Identified Photodegradation Products of Propranolol

| Degradation Product | Method of Identification | Reference |

|---|---|---|

| 1-Naphthol | Spectroscopic methods and chemical syntheses | researchgate.netnih.govscribd.com |

| N-acetylpropranolol | Spectroscopic methods and chemical syntheses | researchgate.netnih.govscribd.com |

Influence of Formulation Components on Chemical Degradation

Excipients within a formulation can impact the stability of propranolol. For instance, a study on propranolol hydrochloride in binary mixtures showed potential interactions with lactose, a common filler, under thermal stress. researchgate.net In liquid formulations, polymers used to mask taste or enhance viscosity, such as polyvinylpyrrolidone (B124986) or gelatin, can influence the drug's stability. google.com Furthermore, the inclusion of cyclodextrins in aqueous solutions of propranolol hydrochloride has been shown to increase its photostability, likely by encapsulating the photosensitive naphthalene moiety. researchgate.net

Forced-Degradation Studies for Method Validation

Forced degradation, or stress testing, is performed to establish the stability-indicating properties of analytical methods. Studies on propranolol hydrochloride have utilized various stress conditions, including acid, base, oxidation, heat, and light, to induce degradation. wjpsonline.comglobalresearchonline.net Propranolol hydrochloride has been found to be particularly susceptible to degradation under alkaline (e.g., 0.1M NaOH) and oxidative (e.g., 3% H₂O₂) conditions. globalresearchonline.netijrpr.com It also degrades under strong acidic conditions (e.g., 1N HCl) upon heating. wjpsonline.com These studies are essential for developing and validating chromatographic methods (like HPLC) that can accurately measure the parent drug in the presence of its degradation products. wjpsonline.comglobalresearchonline.net

Table 2: Summary of Forced Degradation Conditions for Propranolol Hydrochloride

| Stress Condition | Reagent/Method | Observed Degradation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl, reflux at 60°C | Yes | wjpsonline.com |

| Alkaline Hydrolysis | 0.1M NaOH or 1N NaOH | Yes, greater than in acid | globalresearchonline.netijrpr.com |

| Oxidation | 3% or 5% H₂O₂ | Yes | wjpsonline.comglobalresearchonline.net |

| Thermal Degradation | Heat at 70°C - 100°C | Yes | wjpsonline.comglobalresearchonline.net |

Physical Stability Characterization

The physical stability of liquid propranolol formulations is critical for ensuring consistent dosing and patient acceptance. Key parameters include pH and viscosity.

pH Stability Profiles

The pH of an aqueous solution is a critical factor for the stability of propranolol. Product information for propranolol hydrochloride indicates that its solutions are most stable at a pH of approximately 3. sigmaaldrich.com Degradation occurs rapidly in alkaline solutions. sigmaaldrich.com Studies on extemporaneously compounded oral suspensions of propranolol hydrochloride have shown good chemical stability over periods of up to 120 days when formulated in vehicles with a pH of around 4.1 to 4.2. nih.govnih.gov In these studies, no significant changes in pH were observed over the study period, which correlated with the maintenance of the drug concentration. nih.govnih.gov The degradation rate of propranolol has been shown to increase sharply at pH values above 7.

Viscosity and Rheological Changes in Liquid Formulations

The viscosity of liquid formulations is important for ease of administration and ensuring dose uniformity in suspensions. In the development of oral liquid formulations of propranolol, viscosity-enhancing agents are often used. google.com One study noted that the addition of sugar syrup, which acts as both a sweetener and a viscosity-increasing agent, resulted in a higher viscosity for propranolol formulations. Research on pediatric oral liquids also showed that viscosity increased with the addition of glycerol. The physical stability of compounded suspensions is often assessed by the ease of resuspension of any settled particles, with studies noting that sediments from crushed tablets were easily re-suspended. nih.gov No significant changes in viscosity were reported in a 35-day stability study of propranolol hydrochloride syrups.

Color Changes and Precipitation Formation

The physical stability of propranolol formulations is a key indicator of their integrity and quality. Changes in color and the formation of precipitates are often the first signs of chemical degradation or physical instability.

In studies of extemporaneously prepared pediatric formulations of propranolol hydrochloride, observable physical changes, including color alterations and the formation of precipitates, have been noted. uq.edu.au One study involving six different formulations found that while the drug remained chemically stable over 12 weeks at various temperatures, some formulations exhibited physical changes. uq.edu.au Specifically, a clear solution formulation showed precipitate formation. uq.edu.au